molecular formula C22H21ClN4O4S2 B2581083 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1329971-83-6

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride

Cat. No.: B2581083
CAS No.: 1329971-83-6
M. Wt: 505
InChI Key: RTUASMGNLDQYLZ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H21ClN4O4S2 and its molecular weight is 505. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in DNA repair and gene regulation, making it a target for cancer therapeutics.

The compound has the following chemical properties:

  • Molecular Formula : C25H26ClN3O2S2
  • Molecular Weight : 500.1 g/mol
  • IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-5-nitrofuran-2-carboxamide; hydrochloride

This compound exhibits significant inhibition of APE1 activity. This inhibition leads to the accumulation of apurinic/apyrimidinic (AP) sites in DNA, which can sensitize cancer cells to DNA-damaging agents such as alkylating agents (e.g., methylmethane sulfonate and temozolomide) .

Structure-Activity Relationship (SAR)

Research indicates that structural modifications in the compound enhance its potency against APE1. For instance:

  • The presence of the thiazole ring is critical for maintaining activity.
  • Variations in substituents on the benzothiazole and furan moieties can significantly affect inhibitory potency .

In Vitro Studies

In vitro studies have shown that the compound displays low micromolar activity against purified APE1:

CompoundIC50 (µM)% Inhibition at 57 µM
13240%
21059%
3 2.0 85%
42.941%

The data suggest that compound 3 is one of the most potent inhibitors identified .

Cancer Cell Lines

In studies involving human cancer cell lines such as HeLa and SF767 glioblastoma cells, the compound was found to potentiate the cytotoxic effects of chemotherapeutic agents. The combination treatment led to a significant increase in cell death compared to treatments with either agent alone .

Pharmacokinetics

Pharmacokinetic studies in mice indicated that following intraperitoneal administration (30 mg/kg), the compound achieved favorable exposure levels in plasma and brain tissue. This suggests potential for effective central nervous system penetration, critical for treating brain tumors .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2.ClH/c1-12(2)25-10-9-13-17(11-25)32-22(24-20(27)15-7-8-18(30-15)26(28)29)19(13)21-23-14-5-3-4-6-16(14)31-21;/h3-8,12H,9-11H2,1-2H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUASMGNLDQYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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